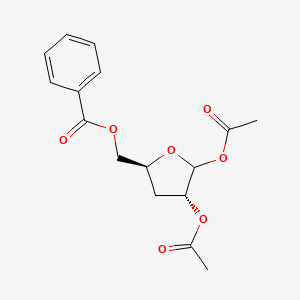

5-O-苯甲酰-1,2-二-O-乙酰-3-脱氧-D-呋喃核糖

描述

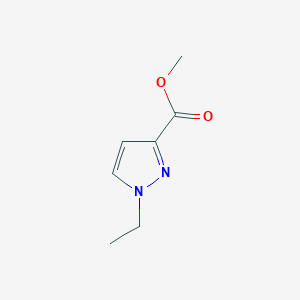

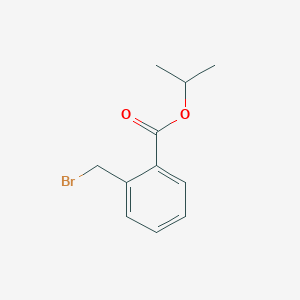

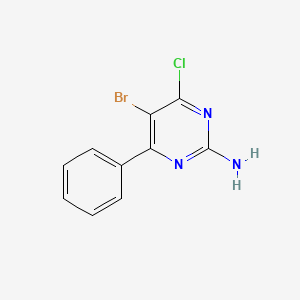

The compound "5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose" is a chemically modified sugar derivative that is of interest in the field of organic chemistry, particularly in the synthesis of nucleoside analogues and other biologically active molecules. The modifications on the ribofuranose sugar include acetyl groups at the 1 and 2 positions, a benzoyl group at the 5 position, and the absence of an oxygen atom at the 3 position, making it a deoxy sugar .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reaction sequences. For instance, a new simple 3-step synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside has been described, starting with the methylation of D-ribose, followed by benzoylation and acetolysis . Another approach involves the conversion of corncobs to 1,2:3,5-di-O-cyclohexylidene-α-D-xylofuranose, followed by selective benzoylation, tosylation, and solvolysis to eventually yield 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose . Additionally, an improved synthesis from inosine has been reported, which involves benzoylation in pyridine, followed by acetylation, yielding a high purity product .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is characterized by the presence of protective groups such as acetyl and benzoyl, which are strategically placed to facilitate further chemical reactions. These groups can influence the reactivity and selectivity of the sugar derivative during synthesis .

Chemical Reactions Analysis

The chemical reactions involving these sugar derivatives are diverse and include acetolysis, benzoylation, and selective protection and deprotection steps. For example, acetolysis is a common reaction used to introduce acetyl groups, as seen in the synthesis of 1,2,3-tri-O-acetyl-5-O-benzoyl-3-C-methyl-D-arabinofuranose . The presence of protective groups like benzoyl and acetyl allows for the selective modification of the sugar molecule without affecting other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the protective groups attached to the sugar ring. These groups can affect solubility, reactivity, and stability. For instance, the acetyl and benzoyl groups can make the compound more lipophilic, which can be advantageous in crossing biological membranes when used in medicinal chemistry . The deoxy feature of the sugar also plays a crucial role in the biological activity of nucleoside analogues derived from these compounds .

科学研究应用

合成和生物学特性

5-O-苯甲酰-1,2-二-O-乙酰-3-脱氧-D-呋喃核糖在各种生物化学化合物的合成中起着至关重要的作用。例如,它被用于合成嘌呤和嘧啶 5'-脱氧-5'-(二羟基膦酰基)-β-D-呋喃核糖类似物 AMP、GMP、IMP 和 CMP。这些化合物虽然没有表现出抗病毒或抗肿瘤活性,但证明了使用细胞酶磷酸化为二磷酸和三磷酸类似物的潜力 (Raju 等人,1989 年)。

核苷酸合成中的中间体

该化学物质已用于制备核苷酸合成的中间体。它作为从 L-阿拉伯糖制备核苷酸类似物(如 2-脱氧-4-硫代-D-呋喃核糖及其 3-叠氮类似物)的关键组成部分,这些类似物在 4'-硫代脱氧核苷酸的合成中非常重要 (Ait 等人,1995 年)。

在糖基化过程中的作用

该化合物在糖基化过程中发挥重要作用。例如,它被用于合成核苷酸 5'-脱氧-5'-二氟甲基膦酸酯,展示了其在形成结构多样的糖基化产物方面的多功能性 (Matulić-Adamić 和 Usman,1994 年)。

在碳水化合物化学中的贡献

在碳水化合物化学领域,该化合物已用于各种反应和合成中。例如,它在合成过酰氟脱氧戊呋喃糖的氧化还原序列中发挥了作用,突出了其在复杂碳水化合物转化中的效用 (Mikhailopulo 等人,1995 年)。

取代碳水化合物的合成

该化学物质在取代碳水化合物的合成中是有效的。它被用于合成 5-O-乙酰-1,2-二氢-3-O-苄基-α-d-呋喃核糖和相关衍生物等化合物,这些化合物对于合成具有潜在抗病毒特性的核苷酸类似物非常重要 (Ning 和 Kong,2001 年)。

属性

IUPAC Name |

[(2S,4R)-4,5-diacetyloxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c1-10(17)21-14-8-13(23-16(14)22-11(2)18)9-20-15(19)12-6-4-3-5-7-12/h3-7,13-14,16H,8-9H2,1-2H3/t13-,14+,16?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLPHOLDKAGPOZ-NNKZFNQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(OC1OC(=O)C)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563663 | |

| Record name | 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose | |

CAS RN |

4613-71-2 | |

| Record name | 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1283245.png)